3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide
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Overview
Description
3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzothiazole ring, and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chloro group: Chlorination of the furan ring using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the benzothiazole ring: This can be achieved through the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Coupling of the furan and benzothiazole rings: This step involves the formation of the propenamide linkage through a condensation reaction, often using reagents like cyanogen bromide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The chloro group on the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(5-Chloro-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-YL)-2-propenamide: can be compared with other heterocyclic compounds featuring furan and benzothiazole rings.
Similar compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties.
Properties
CAS No. |
853356-27-1 |
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Molecular Formula |
C16H10ClN3O3S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H10ClN3O3S/c1-22-10-2-4-13-12(7-10)19-16(24-13)20-15(21)9(8-18)6-11-3-5-14(17)23-11/h2-7H,1H3,(H,19,20,21)/b9-6+ |
InChI Key |
OCTVBLIVHDNDSR-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C(=C/C3=CC=C(O3)Cl)/C#N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C(=CC3=CC=C(O3)Cl)C#N |
Origin of Product |
United States |
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